N1-Substituent Dependence of BTK Inhibitory Activity: N1-tert-Butyl Scaffold Versus N1-Aryl Active Comparator
The N1-tert-butyl substitution pattern distinguishes this compound from the closely related N1-(4-tert-butylphenyl) analog BTPI-2 (CAS 1203661-49-7), which functions as a potent and selective allosteric inhibitor of the R363H and R363C mutant isoforms of Bruton's Tyrosine Kinase (BTK) . BTPI-2 uniquely binds to the Src homology 2 (SH2) domain of BTK, locking it in an inactive conformation and suppressing hyperactive B-cell receptor signaling . In contrast, the target compound with simple N1-tert-butyl substitution lacks the extended aryl pharmacophore required for this specific binding mode and exhibits no reported BTK inhibitory activity. This divergence enables researchers to use the N1-tert-butyl analog as a negative control scaffold for assessing structure-activity relationship (SAR) contributions of the N1-aryl group.
| Evidence Dimension | BTK inhibitory activity (mechanism-defined) |
|---|---|
| Target Compound Data | No reported BTK inhibitory activity; lacks N1-aryl pharmacophore |
| Comparator Or Baseline | BTPI-2 (1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine, CAS 1203661-49-7): Potent and selective allosteric inhibitor of BTK R363H/R363C mutants |
| Quantified Difference | Qualitative presence vs. absence of SH2 domain binding activity |
| Conditions | In vitro BTK binding and functional assays; cell-permeable aminopyrazole scaffold comparison |
Why This Matters
This defines the precise SAR boundary for BTK inhibitor discovery programs and enables procurement of a matched negative control scaffold with identical core geometry but altered N1 substituent.
